![molecular formula C7H12O B3050676 7-Oxabicyclo[4.2.0]octane CAS No. 278-38-6](/img/structure/B3050676.png)
7-Oxabicyclo[4.2.0]octane
Vue d'ensemble
Description
7-Oxabicyclo[4.2.0]octane is a chemical compound that has been used in various scientific research . It is a key component in the synthesis of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes .
Synthesis Analysis
The synthesis of this compound involves a one-pot procedure starting from terminal aryl alkynes and is catalyzed by a rhodium (I) complex . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .Molecular Structure Analysis
The molecular formula of this compound is C7H12O . It is a bicyclic compound, meaning it contains two rings .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . The rhodium catalyst employed in the synthesis of this compound is notable for the incorporation of a flexible NHC-based pincer ligand, which is suggested to interconvert between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .Applications De Recherche Scientifique
Synthesis of Polyfunctional Glycosyl Derivatives
7-Oxabicyclo[4.2.0]octane is integral in synthesizing polyfunctional glycosyl derivatives of 2,7-dioxabicyclo[3.2.1]octane. These derivatives are crucial in creating biologically significant compounds, including insect pheromones, plant growth regulators, and carbohydrate series compounds. The oxabicyclo[3.2.1]octane framework serves as a starting point for synthesizing natural molecules in the pyran or furan series (Ievlev et al., 2016).
Asymmetric Synthesis of Derivatives
The compound facilitates the asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives through catalytic processes. These derivatives are produced in good yields, with high enantiomeric excesses, highlighting their synthetic utility and importance in creating complex molecular structures (Ishida et al., 2010).
Diastereoselective Construction
This compound is used in the diastereoselective construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives. This construction process leads to the synthesis of derivatives with potential asymmetric applications, offering a new route for synthesizing structurally complex molecules (Mahía et al., 2017).
Generation of Various Complex Structures
This compound is involved in generating 7-oxabicyclo[2.2.1]heptanes and 8-oxabicyclo[3.2.1]octanes from C-glycosides. The process involves intramolecular cyclization reactions, demonstrating the compound's versatility in synthesizing various complex structures (Zou & Vembaiyan, 2013).
Efficient Synthesis in Natural Product Chemistry
The compound plays a crucial role in the efficient synthesis of oxabicyclo[3.2.1]octane ring systems. These systems are found in many natural products with significant biological activities, underlining their importance in natural product chemistry and drug discovery (Fu et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
7-oxabicyclo[4.2.0]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-4-7-6(3-1)5-8-7/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBXRAQKSXYXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284472 | |
| Record name | 7-Oxabicyclo[4.2.0]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
278-38-6 | |
| Record name | 7-Oxabicyclo[4.2.0]octane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Oxabicyclo[4.2.0]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




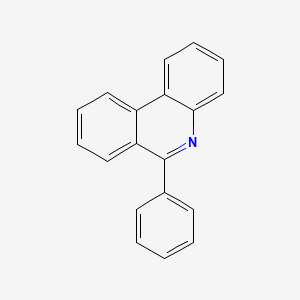
![1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)-](/img/structure/B3050597.png)
![[1,2,5]Thiadiazolo[3,4-d]pyridazine](/img/structure/B3050599.png)
![Thiazolo[5,4-d]pyrimidine](/img/structure/B3050601.png)
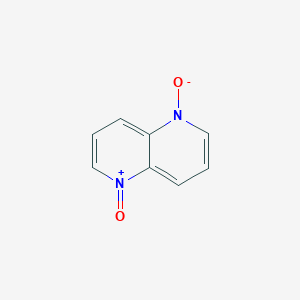
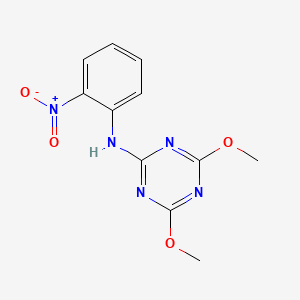

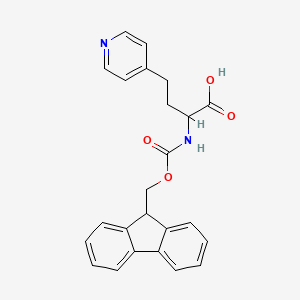

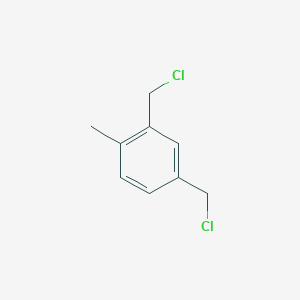

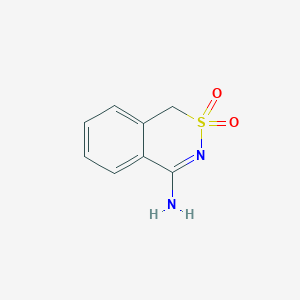
![Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-](/img/structure/B3050616.png)